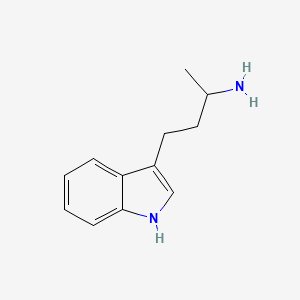

4-(1H-indol-3-yl)butan-2-amine

Vue d'ensemble

Description

4-(1H-indol-3-yl)butan-2-amine is a compound that belongs to the class of indole derivatives. Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .

Applications De Recherche Scientifique

4-(1H-indol-3-yl)butan-2-amine has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

4-(1H-indol-3-yl)butan-2-amine, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the indole nucleus in this compound can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows the compound to interact with its targets and induce changes. For instance, certain indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the polymerization of tubulin , which is a crucial process in cell division.

Pharmacokinetics

The compound’s molecular weight is 18827 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, certain indole derivatives have been shown to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin .

Analyse Biochimique

Biochemical Properties

4-(1H-indol-3-yl)butan-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to either inhibition or activation of their activity. This binding often involves specific interactions, such as hydrogen bonding or hydrophobic interactions, which stabilize the compound within the binding site . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, the compound can exhibit toxic or adverse effects, such as cellular damage or organ toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways . These interactions can have significant effects on overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The butan-2-amine side chain can be introduced through various alkylation reactions.

Industrial Production Methods

Industrial production of 4-(1H-indol-3-yl)butan-2-amine may involve large-scale Fischer indole synthesis followed by purification processes such as crystallization or chromatography to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1H-indol-3-yl)butan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tryptophan: An essential amino acid with an indole ring structure.

Serotonin: A neurotransmitter derived from tryptophan with an indole ring.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

4-(1H-indol-3-yl)butan-2-amine is unique due to its specific structure, which combines the indole ring with a butan-2-amine side chain. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .

Activité Biologique

4-(1H-indol-3-yl)butan-2-amine, commonly referred to as 4-IBOA, is an organic compound characterized by an indole group linked to a butylamine chain. This compound has garnered interest due to its potential biological activities, including pharmacological effects that may be beneficial in medicinal chemistry. This article explores the biological activity of 4-IBOA, synthesizing available research findings, case studies, and data tables.

Chemical Structure and Properties

4-IBOA has the molecular formula C₁₂H₁₅N₂ and a CAS Number of 15467-30-8. The indole structure is a bicyclic aromatic compound that combines a benzene ring with a pyrrole ring, contributing to the unique chemical behavior and biological interactions of 4-IBOA.

Biological Activity Overview

Research on 4-IBOA is still emerging, but several studies suggest its involvement in various biological pathways. Potential areas of activity include:

- Antimicrobial Effects : Preliminary studies indicate that indole derivatives can exhibit antibacterial properties, particularly against strains such as Mycobacterium tuberculosis.

- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential in cancer treatment.

- Neurotransmitter Interaction : Given the structural similarities to serotonin and other neurotransmitters, 4-IBOA may influence neurological pathways.

Antimicrobial Activity

A study investigating the antibacterial properties of indole derivatives highlighted that certain compounds showed significant inhibition of M. tuberculosis growth. For instance, one derivative demonstrated growth inhibition at concentrations as low as 1 μg/mL over a period of 5 days .

| Compound | Test Organism | Concentration (μg/mL) | Inhibition Duration |

|---|---|---|---|

| 4-IBOA | M. tuberculosis | 10 | 41 days |

| 5 | 18 days | ||

| 1 | 5 days |

Cytotoxicity Studies

Cytotoxicity assays conducted on various derivatives of indole indicated that some compounds exhibited IC50 values in the micromolar range against rapidly dividing cancer cell lines like A549. The preferential suppression of these cells compared to non-tumor fibroblasts suggests a targeted action that could be leveraged for therapeutic purposes .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Indole A | A549 (lung cancer) | <10 |

| Indole B | Fibroblast | >10 |

The mechanism through which 4-IBOA exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. These interactions can influence various biological processes, including apoptosis in cancer cells and modulation of neurotransmitter systems in the brain.

Comparative Analysis with Related Compounds

Several compounds structurally related to 4-IBOA have been studied for their biological activities:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine | Indole derivative | Potentially enhanced biological activity due to fluorine substitution. |

| 5-Hydroxytryptamine (Serotonin) | Indole derivative | Known neurotransmitter with significant roles in mood regulation. |

The unique combination of functional groups in 4-IBOA may confer distinct pharmacological properties not found in other similar compounds, warranting further investigation into its interactions and effects.

Propriétés

IUPAC Name |

4-(1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,14H,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIOENIFHULYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935040 | |

| Record name | 4-(1H-Indol-3-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15467-30-8 | |

| Record name | alpha-Methylhomotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-Indol-3-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.